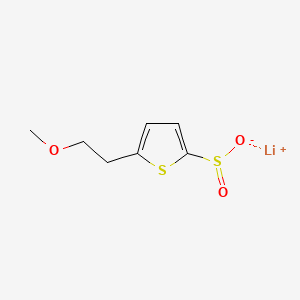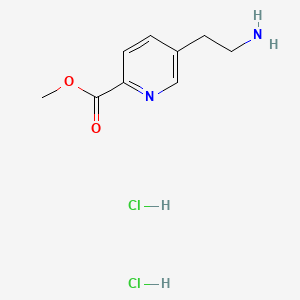![molecular formula C13H15BrO B6610359 1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane CAS No. 2764003-13-4](/img/structure/B6610359.png)
1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)-5-Phenyl-3-Oxabicyclo[3.1.1]heptane (BMOP) is an organic compound belonging to the class of brominated heterocyclic compounds. It is a colorless liquid with a pungent odor. BMOP is used as a catalyst in organic synthesis and as an intermediate in the manufacture of polymers, dyes, and pharmaceuticals. It is also used as a flame retardant and in the production of polyolefins.
Aplicaciones Científicas De Investigación
1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane has been studied for its potential applications in scientific research. It has been used as a catalyst in the synthesis of polyesters, polyamides, and polyurethanes. It has also been used as a reagent in the synthesis of heterocyclic compounds, such as indoles, oxazoles, and triazoles. This compound has also been used in the synthesis of polyaromatic hydrocarbons, such as polythiophenes and polyphenylenes.
Mecanismo De Acción
The mechanism of action of 1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane is not completely understood. It is believed that the bromomethyl group can act as an electron-withdrawing group, stabilizing the intermediate formed during the 1,3-dipolar cycloaddition. This stabilization can lead to an increase in the rate of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is known that this compound can cause irritation to the eyes, skin, and respiratory system. It is also known to be a skin sensitizer and can cause contact dermatitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane in laboratory experiments include its low cost, availability, and wide range of applications. It is also relatively easy to handle, making it suitable for use in organic synthesis. The main limitation of this compound is its potential to cause skin and eye irritation.
Direcciones Futuras
Future research on 1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane could focus on its potential applications in the synthesis of new materials, such as polymers and dyes. Additionally, further research could investigate the biochemical and physiological effects of this compound, as well as its potential toxicity. Other possible applications of this compound could include its use as an additive in fuel, lubricants, and other industrial products.
Métodos De Síntesis
1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane can be synthesized by the reaction of bromoacetic acid with phenylacetylene in the presence of a catalyst, such as zinc chloride. The reaction results in a 1,3-dipolar cycloaddition of the bromoacetic acid and phenylacetylene, forming a five-membered ring with a bromomethyl substituent.
Propiedades
IUPAC Name |
1-(bromomethyl)-5-phenyl-3-oxabicyclo[3.1.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO/c14-8-12-6-13(7-12,10-15-9-12)11-4-2-1-3-5-11/h1-5H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAVZJSZSDBZIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(COC2)C3=CC=CC=C3)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-[1-methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B6610299.png)

![1-{[1,1'-biphenyl]-4-carbonyl}-3-fluoropyrrolidine](/img/structure/B6610315.png)
![benzyl N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]carbamate](/img/structure/B6610320.png)
![N-{[3-(chloromethyl)pyrrolidin-3-yl]methyl}acetamide hydrochloride](/img/structure/B6610327.png)

![2-{[1,1'-biphenyl]-4-carbonyl}-4-methoxy-2-azabicyclo[2.1.1]hexane](/img/structure/B6610347.png)
![1-(tert-butyldimethylsilyl)-7-oxa-1-azaspiro[3.5]nonan-2-one](/img/structure/B6610353.png)




